molecular formula C7H11BrCl2N2 B13402791 1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride

1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride

Cat. No.: B13402791
M. Wt: 273.98 g/mol
InChI Key: SOOAYJPBXRUXBZ-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C7H11BrCl2N2. It is a brominated derivative of pyridine, which is a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method involves the reaction of 5-bromopyridine with ethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to remove the bromine atom, yielding a different pyridine derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The bromine atom in the compound can form halogen bonds with various biological molecules, affecting their function. Additionally, the amine group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloropyridin-2-yl)ethanamine dihydrochloride
  • 1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride
  • 1-(5-Iodopyridin-2-yl)ethanamine dihydrochloride

Uniqueness

1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride is unique due to the presence of the bromine atom, which imparts specific chemical properties such as increased reactivity and the ability to form halogen bonds. This makes it particularly useful in applications where these properties are advantageous.

Properties

Molecular Formula

C7H11BrCl2N2

Molecular Weight

273.98 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C7H9BrN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H

InChI Key

SOOAYJPBXRUXBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=C1)Br)N.Cl.Cl

Origin of Product

United States

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